Tert-butyl Furan-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9(2,3)12-8(10)7-5-4-6-11-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAITDWVRCXPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl Furan 2 Carboxylate and Analogues
One-Pot Synthetic Strategies for Furan-2-carboxylate (B1237412) Esters from Biomass-Derived Feedstocks
One-pot syntheses, which integrate multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.net The conversion of biomass-derived platform molecules like furfural (B47365) into higher-value furan-2-carboxylate esters is a prime example of this sustainable approach. researchgate.netmdpi.com
Catalytic Oxidation of Furfural to Furoic Acid Precursors Utilizing tert-Butyl Hydroperoxide
A key step in transforming furfural into furan-2-carboxylate esters is its oxidation to 2-furoic acid. magtech.com.cn Modern methods employ catalytic systems that operate under mild conditions, offering an alternative to traditional, often harsh, oxidation protocols. One such green and efficient approach involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant. mdpi.comacs.org
In a representative one-pot procedure, furfural is converted to furoic acid using a cuprous chloride (CuCl) catalyst in a mixed solvent system like acetonitrile (B52724) and water. researchgate.netmdpi.com The reaction mechanism involves the copper(I)-catalyzed homolytic cleavage of tert-butyl hydroperoxide, which generates tert-butoxy (B1229062) radicals. mdpi.com These radicals facilitate the oxidation of the aldehyde group of furfural to a carboxylic acid, forming the furoic acid intermediate directly in the reaction vessel. mdpi.com This in-situ generation of the furoic acid precursor is critical for the subsequent esterification step in the one-pot sequence. researchgate.netmdpi.com The use of heterogeneous catalysts, such as gold-palladium nanoparticles on a magnesium hydroxide (B78521) support (AuPd/Mg(OH)₂), has also been explored for the selective oxidation of furfural to furoic acid. rsc.orgcardiff.ac.uk
| Starting Material | Catalyst | Oxidant | Key Intermediate | Reference |
|---|---|---|---|---|
| Furfural | Cuprous Chloride (CuCl) | tert-Butyl Hydroperoxide (TBHP) | 2-Furoic Acid | researchgate.netmdpi.com |
| Furfural | AuPd/Mg(OH)₂ | Oxygen (O₂) | 2-Furoic Acid | rsc.orgcardiff.ac.uk |
| Furan (B31954) Carbonyl Derivatives | Titanium-based catalysts | tert-Butyl Hydroperoxide (TBHP) | Furoic Acid | acs.org |
Direct Esterification and Transesterification Approaches for Tert-butyl Furan-2-carboxylate
Once the furoic acid precursor is formed, it can be converted to its tert-butyl ester. Direct esterification involves the reaction of furoic acid with tert-butanol (B103910). However, due to the steric bulk of the tert-butyl group, this reaction can be challenging. To overcome this, solid acid catalysts such as zirconia modified with tungstophosphoric acid have been employed to facilitate the esterification of 2-furoic acid with various alcohols, representing a green and efficient alternative. conicet.gov.arresearchgate.net
Transesterification is another viable pathway, where an existing ester (e.g., methyl or ethyl furoate) is reacted with tert-butanol in the presence of a catalyst to exchange the alkyl group. researchgate.net Lanthanum(III) complexes have been shown to be highly effective for chemoselective transesterification with primary, secondary, and even bulky tertiary alcohols. researchgate.net Another approach utilizes an excess of a furan alcohol, such as furfuryl alcohol, with an alkyl ester in the presence of an alkaline carbonate catalyst like potassium carbonate at moderate temperatures (40°C to 60°C) to achieve high yields of the desired furan ester. google.com
| Reaction Type | Reactants | Catalyst/Reagent | Significance | Reference |
|---|---|---|---|---|
| Direct Esterification | 2-Furoic Acid + Alcohol | Tungstophosphoric acid/Zirconia | Green, heterogeneous catalysis for producing various alkyl furoates. | conicet.gov.arresearchgate.net |
| Transesterification | Alkyl Furoate + Furan Alcohol | Potassium Carbonate | Heterogeneous-phase reaction providing excellent yields at moderate temperatures. | google.com |
| Transesterification | Carboxylic Esters + Alcohols (including 3°) | Lanthanum(III) complex | Highly effective for sterically hindered alcohols without inconvenient workup. | researchgate.net |
Nucleophilic Acyl Substitution Pathways in Furoyl Chloride Derivatives
To enhance the reactivity of the carboxyl group, 2-furoic acid can be converted into a more reactive acyl derivative, such as 2-furoyl chloride. chemistrysteps.com This transformation is typically achieved by treating furoic acid with reagents like phosgene (B1210022) or thionyl chloride. guidechem.comgoogle.com The resulting 2-furoyl chloride is a highly reactive electrophile. cdhfinechemical.com
The synthesis of this compound is then completed via a nucleophilic acyl substitution reaction. masterorganicchemistry.comyoutube.com In this step, the highly reactive 2-furoyl chloride is treated with a source of the tert-butoxide nucleophile, such as potassium tert-butoxide or tert-butanol in the presence of a non-nucleophilic base. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the chloride leaving group to yield the final ester product. byjus.comyoutube.com This pathway is highly efficient due to the excellent leaving group ability of the chloride ion. masterorganicchemistry.com
Regioselective Functionalization of the Furan Ring in Furan-2-carboxylate Scaffolds
Beyond the synthesis of the parent ester, significant efforts have been directed towards the regioselective functionalization of the furan ring itself. These methods allow for the introduction of various substituents at specific positions, leading to a diverse library of furan-2-carboxylate analogues for applications in medicinal chemistry and materials science. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions Leading to Substituted Tert-butyl Furan-2-carboxylates
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as the Suzuki and Heck couplings are particularly effective for introducing aryl, alkenyl, and alkyl groups onto the furan core. mdpi.comsemanticscholar.orgsemanticscholar.org
The general strategy involves starting with a halogenated (typically brominated or iodinated) this compound. This substrate is then coupled with a suitable organometallic reagent, such as an organoboronic acid (in Suzuki coupling) or an organoaluminum reagent, in the presence of a palladium catalyst and a ligand. semanticscholar.orgresearchgate.net For instance, PdCl₂(CH₃CN)₂ has been shown to be an effective catalyst for the synthesis of functionalized furans. mdpi.com These reactions typically exhibit high regioselectivity, allowing for precise substitution at the desired position on the furan ring, most commonly at the C5 position (α-position) opposite the ester group. mdpi.comnih.gov
α-Alkylation Strategies of Furan-2-carboxylates
Direct C-H alkylation offers a more atom-economical approach to functionalizing the furan ring by avoiding the pre-functionalization step of halogenation. nih.gov Research has demonstrated a palladium-catalyzed method for the direct and regioselective alkylation of the C-H bond at the α-position of furan-2-carboxylates. nih.gov
This protocol uses a palladium catalyst, such as Pd(PPh₃)₄, in combination with a ligand like Xantphos, to couple furan-2-carboxylates with various alkyl iodides. nih.gov The reaction is tolerant of a wide range of functional groups, including esters, amides, and Boc groups. nih.gov A proposed mechanism suggests a single electron transfer from the palladium(0) catalyst to the alkyl iodide, generating an alkyl radical. nih.gov This radical then adds to the furan ring, leading to the final α-alkylated product after a subsequent oxidation and deprotonation sequence. nih.gov This method provides a practical and regioselective route to α-alkylfurans with moderate to good yields. nih.gov
| Functionalization Method | Substrate | Reagent | Catalyst System | Position of Functionalization | Reference |
|---|---|---|---|---|---|
| Suzuki Cross-Coupling | Halogenated Furan-2-carboxylate | Arylboronic Acid | Palladium(II) Complex | Position of Halogen (e.g., C5) | semanticscholar.orgsemanticscholar.org |
| Direct C-H Alkylation | Furan-2-carboxylate | Alkyl Iodide | Pd(PPh₃)₄ / Xantphos | α-Position (C5) | nih.gov |
| Cross-Coupling | 2-Halobenzo[b]furans | Organoaluminum Reagents | PdCl₂ / XantPhos | Position of Halogen (C2) | researchgate.net |
Multi-Component and Domino Reactions for Complex Furan-2-carboxylate Architectures
Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more reactants. nih.gov These approaches are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netrug.nl In the context of furan-2-carboxylate synthesis, these methodologies offer pathways to highly functionalized derivatives that would otherwise require lengthy, multi-step procedures. nih.gov
The synthesis of complex furan rings can be achieved through various multi-component condensation strategies. While direct, one-pot syntheses specifically targeting this compound via MCRs are not extensively detailed, analogous reactions demonstrate the potential for incorporating ester functionalities into complex furan cores. These reactions typically involve the condensation of carbonyl compounds, active methylene (B1212753) compounds, and other building blocks to construct the furan heterocycle.
One such approach involves the catalyst-free, one-pot reaction of arylglyoxals, acetylacetone, and a phenol (B47542) derivative. nih.gov This method yields highly functionalized furan derivatives in excellent yields. The synthetic utility of this approach lies in its operational simplicity and the ready availability of the starting materials. nih.gov Another efficient method is the three-component condensation of imidazole (B134444) N-oxides, arylglyoxals, and 3-ketonitriles, which provides access to a diverse set of 2-aminofurans on a gram scale under mild conditions, often without the need for chromatographic purification. rsc.org
The Erlenmeyer-Plöchl reaction, a classic condensation method, involves the reaction of an aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) to form an oxazolone (B7731731) intermediate. nih.gov This intermediate is a versatile precursor for various heterocyclic compounds. The reactivity in these condensation reactions is often influenced by the electronic properties of the starting aldehydes; electron-withdrawing groups can activate the carbonyl group and accelerate the reaction. nih.gov These examples showcase the power of condensation-based MCRs to build complex furan systems, which could be adapted to incorporate tert-butyl ester groups by selecting appropriate starting materials.
Table 1: Example of a Three-Component Reaction for Furan Synthesis nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Conditions | Product Type | Yield |
| Arylglyoxal | Acetylacetone | 2,6-dimethyl phenol | Triethylamine | Acetone | Reflux, 3 h | 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one | Excellent |
The Biginelli reaction is a well-known acid-catalyzed, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.orgorganic-chemistry.org First reported in 1891, this reaction produces 3,4-dihydropyrimidin-2(1H)-ones, which are valuable scaffolds in medicinal chemistry. wikipedia.orgillinois.edu The reaction mechanism is believed to proceed through a series of bimolecular reactions, potentially involving an N-acyliminium ion intermediate, leading to the final heterocyclic product. organic-chemistry.orgillinois.edu
While the classical Biginelli reaction is a cornerstone of MCRs for synthesizing six-membered nitrogen-containing heterocycles, it is not a direct pathway for the synthesis of furan-2-carboxylates. wikipedia.org However, the principles of MCRs exemplified by the Biginelli reaction are broadly applicable to the synthesis of other heterocyclic systems, including furans. Related multicomponent approaches that lead to furan architectures often involve the combination of different starting materials tailored to form the five-membered furan ring.
For instance, methodologies for synthesizing 2-aminofurans or other highly substituted furans utilize a one-pot combination of aldehydes or glyoxals with activated methylene compounds like β-ketonitriles or 1,3-dicarbonyl compounds. nih.govrsc.org These reactions, while not mechanistically identical to the Biginelli reaction, share the core advantages of MCRs: operational simplicity, convergence, and the rapid generation of molecular complexity. researchgate.netnih.gov The development of such MCRs provides a powerful toolbox for creating diverse furan-based structures, even if a direct "Biginelli-type" reaction for furans is not established.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for reducing environmental impact. This involves the use of renewable feedstocks, environmentally benign solvents (or the elimination of solvents altogether), and catalytic methods that improve energy efficiency and minimize waste. bohrium.comrug.nl
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds, which are often toxic, flammable, and difficult to recycle. These conditions can also lead to improved reaction rates, higher yields, and simplified workup procedures.
An example of a green, solvent-free approach is the one-pot synthesis of furan dicarboxylic acid esters from galactaric acid, a derivative of marine biomass, and a bio-alcohol. acs.org This reaction proceeds without any solvent, highlighting a sustainable pathway to furan-based esters. Another significant green methodology is the carbonate-promoted C–H carboxylation of 2-furoic acid with CO2 to produce furan-2,5-dicarboxylic acid (FDCA). rsc.org This process occurs by heating salt mixtures of alkali furan-2-carboxylate and alkali carbonate in the absence of a solvent or catalyst. rsc.org Furthermore, molecular iodine has been shown to catalyze the synthesis of substituted furans under solvent-free conditions at ambient temperature, offering a mild and environmentally benign protocol. organic-chemistry.org These examples demonstrate the feasibility and advantages of applying solvent-free conditions to the synthesis of the furan core structure.
Table 2: Comparison of Reaction Conditions for FDCA Synthesis rsc.org
| Starting Material | Reagents | Catalyst | Solvent | Conditions | Product | Isolated Yield |
| 2-Furoic Acid | K+/Cs+ furoate salts, CO2 | None | None | Heated, fixed-bed flow reactor | Furan-2,5-dicarboxylic acid (FDCA) | 89% |
Enzymatic catalysis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions, which reduces energy consumption and byproduct formation. acs.orgmdpi.com Lipases are a class of enzymes that naturally catalyze the hydrolysis of ester bonds but can be used in non-aqueous media to synthesize esters through esterification and transesterification reactions. acs.org
The use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), has been extensively explored for the synthesis of furan-based oligoesters and polyesters. bohrium.comnih.gov These enzymatic polymerizations use bio-based monomers like 2,5-furandicarboxylic acid (FDCA) or its dimethyl ester (DMFDCA) to create sustainable polymers. acs.orgresearchgate.net The process is considered clean and energy-efficient, avoiding the toxic metal catalysts often used in conventional polymerization. acs.org Lipases exhibit high catalytic rates in nonpolar organic solvents, and research is ongoing into the use of "green" solvents like ionic liquids or deep eutectic solvents to further improve the environmental profile of these reactions. acs.org
While much of the research focuses on polymerization, the fundamental lipase-catalyzed esterification is directly applicable to the synthesis of monoesters like this compound. nih.gov A synergistic catalytic system using an immobilized lipase (B570770) (Novozym 435) has been successfully employed in a one-pot, three-component reaction to produce cyano-containing tetrasubstituted furans, demonstrating the versatility of enzymes in complex organic synthesis. mdpi.com These biocatalytic routes represent a promising and sustainable alternative to traditional chemical methods for producing furan-based esters. rug.nl
Table 3: Enzymatic Polymerization for Furan-Based Polyesters bohrium.com
| Monomer 1 | Monomer 2 | Enzyme | Solvent | Temperature | Time | Product | Yield |
| Diol 3a | Adipic Acid | Novozyme 435 | Toluene-t-BuOH (1:3) | 70 °C | 48 h | Oligoester 5a | 68% |
| Diol 3a | Azelaic Acid | Novozyme 435 | Toluene-t-BuOH (1:3) | 70 °C | 48 h | Oligoester 5b | 76% |
Mechanistic Investigations of Chemical Transformations Involving Tert Butyl Furan 2 Carboxylate
Elucidation of Reaction Mechanisms in Ester Formation and Cleavage
The formation and cleavage of the ester bond in tert-butyl furan-2-carboxylate (B1237412) are governed by specific mechanistic pathways. These are largely influenced by the sterically demanding nature of the tert-butyl group and the potential for radical-based transformations.
Detailed Analysis of SN2 Nucleophilic Substitution Mechanisms in Furan-2-carboxylate Synthesis
The synthesis of esters can often be conceptualized through several mechanistic routes, including the SN2 (bimolecular nucleophilic substitution) pathway. In a typical SN2 reaction for ester synthesis, a carboxylate anion acts as a nucleophile, attacking an alkyl halide in a concerted, backside attack that results in the inversion of stereochemistry at the alkyl carbon.
However, the synthesis of tert-butyl furan-2-carboxylate via an SN2 mechanism, where the furoate anion would attack a tert-butyl halide (or other substrate with a suitable leaving group), is mechanistically implausible. The SN2 reaction is highly sensitive to steric hindrance at the electrophilic carbon center. Tertiary substrates, such as the tert-butyl cation, are sterically hindered to the point that they effectively prevent the necessary backside approach of the nucleophile. The bulky methyl groups surrounding the central carbon of the tert-butyl group create a high-energy transition state, thus inhibiting the SN2 pathway.
Instead, the formation of tert-butyl esters from carboxylic acids like furan-2-carboxylic acid typically proceeds through mechanisms involving carbocation intermediates, such as those in the Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid is protonated, and tert-butanol (B103910) attacks the carbonyl carbon. A key distinction from the SN2 pathway is that these reactions involve the cleavage of the acyl-oxygen bond rather than the oxygen-alkyl bond. Alternative methods for creating tert-butyl esters, such as reacting the carboxylic acid with isobutene under acidic conditions or using tert-butylating agents like di-tert-butyl dicarbonate, also avoid the sterically prohibitive SN2 pathway on a tertiary carbon.
Radical Pathways Initiated by tert-Butyl Hydroperoxide Decomposition
Tert-butyl hydroperoxide (TBHP) is a widely utilized oxidant and radical initiator in organic synthesis. Its utility stems from the relatively weak oxygen-oxygen single bond, which can undergo homolytic cleavage to generate reactive radical species. This decomposition can be initiated thermally, photochemically, or, most commonly, through catalysis by transition metals.
The catalytic decomposition of TBHP typically begins with a one-electron reduction by a metal catalyst (e.g., Fe(II) or Co(II)), leading to the formation of a tert-butoxy (B1229062) radical (t-BuO•) and a hydroxide (B78521) anion coordinated to the oxidized metal catalyst.
Reaction Scheme: Metal-Catalyzed TBHP Decomposition
| Step | Reaction | Description |
|---|---|---|
| 1 | (CH₃)₃COOH + Mⁿ⁺ → (CH₃)₃CO• + M⁽ⁿ⁺¹⁾OH | Initiation to form the tert-butoxy radical. |
| 2 | (CH₃)₃COOH + (CH₃)₃CO• → (CH₃)₃COO• + (CH₃)₃COH | Hydrogen abstraction by the tert-butoxy radical to form the more stable tert-butylperoxy radical. |
The initially formed tert-butoxy radical is highly reactive and can abstract a hydrogen atom from another TBHP molecule, generating a more stable tert-butylperoxy radical (t-BuOO•). organicreactions.org Both the tert-butoxy and tert-butylperoxy radicals can initiate further reactions by abstracting hydrogen atoms from organic substrates or adding to double bonds.
In the context of furan (B31954) derivatives, these TBHP-derived radicals play a crucial role in oxidative transformations. For instance, in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), TBHP-derived radicals are key intermediates. rsc.org Mechanistic studies have shown that these radicals exhibit prolonged stability, which allows for efficient electron scavenging, and that van der Waals interactions between the tert-butyl group of TBHP and the furan ring can promote spatial proximity, accelerating the oxidative activation process. rsc.org While not specifically cleaving the ester, this demonstrates the reactivity of TBHP-generated radicals with the furan ring system itself.
Reactivity of the Furan Ring in this compound Derivatives
The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity patterns. The presence of the electron-withdrawing tert-butyl carboxylate group at the C2 position modifies this reactivity, influencing oxidative stability, participation in cycloaddition reactions, and the regioselectivity of aromatic substitution.
Oxidative Transformations of the Furan Moiety to Carboxylic Acids
The furan ring can serve as a masked carboxylic acid functional group, as it can be degraded through oxidative cleavage to reveal a diacid or related functionalities. organicreactions.orgosi.lv This transformation is a valuable tool in organic synthesis. osi.lv The oxidative degradation of furan rings to produce carboxylic acids can be achieved using various reagents, with common methods including ozonolysis or oxidation with ruthenium(III) chloride (RuCl₃) in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄). osi.lv
For furan derivatives, oxidative ring-opening can also be catalyzed by systems such as Mn(III)/Co(II) under an oxygen atmosphere, proceeding through an endoperoxide intermediate to yield 1,4-dicarbonyl compounds. rsc.org This general reactivity suggests that this compound could be similarly transformed. For example, the oxidation of related furoates, such as methyl 5-methylfuran-2-carboxylate, using a cobalt, manganese, and bromine catalyst system in acetic acid efficiently yields 5-(methoxycarbonyl)furan-2-carboxylic acid. This indicates that the ester group can remain intact while other positions on the furan ring are oxidized.
Cycloaddition Reactions of the Furan Ring System
The furan ring, despite its aromatic character, can function as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. This reactivity allows for the atom-economical synthesis of complex bridged oxygenated bicyclic structures (7-oxabicyclo[2.2.1]hept-2-enes). nih.gov
The presence of an electron-withdrawing substituent, such as the carboxylate group in this compound, generally decreases the reactivity of the furan diene towards typical dienophiles. However, furan-2-carboxylic acid derivatives have been shown to be reactive dienes in Diels-Alder couplings, particularly with electron-poor dienophiles like maleimides. nih.gov These reactions can be significantly enhanced when conducted in water. nih.gov The reaction typically produces a mixture of endo and exo diastereomers, with the ratio being influenced by the specific substituents on both the furan and the dienophile, as well as the reaction conditions. rsc.org
Beyond the common [4+2] cycloaddition, furan derivatives can participate in other modes of cycloaddition, such as [3+2] dipolar cycloadditions and higher-order [8+2] cycloadditions, further highlighting the versatility of the furan ring as a synthon in complex molecule synthesis. nih.govpku.edu.cn
Table of Cycloaddition Reactions Involving Furan Derivatives
| Cycloaddition Type | Description | Relevance to this compound |
|---|---|---|
| [4+2] Diels-Alder | Furan acts as a 4π-electron diene, reacting with a 2π-electron dienophile. | Feasible, though the carboxylate group is deactivating. Reactivity is enhanced with electron-deficient dienophiles and in aqueous media. nih.gov |
| [3+2] Dipolar Cycloaddition | A three-atom dipole reacts with the furan ring. | Carbonyl ylides can react with furan derivatives to form functionalized tetrahydrofuran (B95107) products. nih.gov |
| [8+2] Cycloaddition | Dienylfurans can react with dienophiles across the extended π-system. | While less direct, this shows the broader cycloaddition potential of substituted furans. pku.edu.cn |
Aromatic Substitution Patterns on the Furan Ring
Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating effect of the ring oxygen atom, which stabilizes the cationic intermediate (sigma complex). pearson.com Substitution occurs preferentially at the C2 (α) position because the intermediate formed by attack at this position is better stabilized by resonance, with three contributing resonance structures, compared to only two for attack at the C3 (β) position. pearson.com
In this compound, the C2 position is already occupied. The tert-butoxycarbonyl group is an electron-withdrawing group and therefore acts as a deactivating group for electrophilic aromatic substitution, making the ring less reactive than unsubstituted furan. It directs incoming electrophiles primarily to the C5 position, which is para to the existing substituent and the other α-position. Substitution at C4 is also possible, but generally less favored.
Common electrophilic aromatic substitution reactions applicable to furan derivatives include:
Halogenation: Furan reacts with bromine in dioxane to yield 2-bromofuran (B1272941) under mild conditions. pearson.com For this compound, halogenation would be expected to occur at the C5 position. Indeed, tert-butyl 4,5-dibromo-2-furancarboxylate is a known compound, indicating that substitution at the remaining ring positions is possible. nih.gov
Nitration: The nitration of furan derivatives is often challenging due to the sensitivity of the furan ring to strong acids. core.ac.uk However, methods such as decarboxy-nitrosubstitution have been applied to furan carboxylic acids. core.ac.uk Milder nitrating agents, such as those derived from tert-butyl nitrite, have been developed for aromatic systems and could potentially be applied to this compound to achieve nitration, likely at the C5 position. dtic.mil
Friedel-Crafts Reactions: Furan can undergo Friedel-Crafts acylation. ucla.edu However, the deactivating nature of the carboxylate group in this compound would make this reaction challenging under standard Lewis acid conditions.
Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity
The tert-butyl group, a prominent feature of this compound, exerts a significant influence on the molecule's reactivity, governing both the speed and outcome of chemical transformations. This influence is primarily twofold, stemming from its considerable size (steric effects) and its electron-donating nature (electronic effects). These factors are critical in understanding and predicting the behavior of this compound in various chemical reactions, from cycloadditions to electrophilic substitutions.
Steric Hindrance Effects of the tert-Butyl Ester
The most immediate and perhaps dominant influence of the tert-butyl group is the steric hindrance it imposes. Comprising a central carbon atom bonded to three methyl groups, its sheer bulk can impede the approach of reagents to nearby reactive sites. This steric congestion has profound implications for both reaction rates and the selectivity of product formation.
In the context of reactions involving the furan ring, the tert-butyl ester group can dictate the regioselectivity of electrophilic aromatic substitution. While the furan ring is generally activated towards electrophilic attack, with a preference for the C5 position, the presence of a bulky substituent at C2 can further enhance this preference. The tert-butyl group can physically block or slow down the approach of an electrophile to the adjacent C3 position, thereby directing substitution almost exclusively to the less hindered C5 position. This effect is particularly pronounced with larger, more sterically demanding electrophiles.
This principle of sterically-driven regioselectivity is a well-established phenomenon in aromatic chemistry. For instance, in the electrophilic substitution of aromatic compounds bearing bulky alkyl groups, there is a strong preference for substitution at the para position over the sterically congested ortho position. youtube.com Similarly, studies on N-substituted pyrroles have shown that the ratio of α- to β-formylation in the Vilsmeier-Haack reaction is primarily controlled by steric factors. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Bromination of Alkyl Furan-2-carboxylates This table is generated based on established principles of steric hindrance; specific experimental values may vary.
| Ester Group | Predicted Major Product | Predicted Minor Product | Rationale |
|---|---|---|---|
| Methyl (-CH₃) | 5-bromo isomer | 3-bromo isomer | Minimal steric hindrance allows for some attack at C3. |
| Ethyl (-CH₂CH₃) | 5-bromo isomer | 3-bromo isomer (less than methyl) | Slightly increased steric bulk begins to disfavor C3 attack. |
| Isopropyl (-CH(CH₃)₂) | 5-bromo isomer | 3-bromo isomer (trace amounts) | Significant steric hindrance strongly disfavors C3 attack. |
Furthermore, the steric bulk of the tert-butyl group can influence the kinetics of reactions involving the ester functionality itself, such as hydrolysis or transesterification. The approach of a nucleophile to the carbonyl carbon of the ester is hindered, which can lead to significantly slower reaction rates compared to less bulky esters like methyl or ethyl furan-2-carboxylate. This kinetic stability is a key reason for the use of tert-butyl esters as protecting groups in organic synthesis; they can withstand reaction conditions that would cleave smaller alkyl esters.
Electronic Contributions of the tert-Butyl Moiety
Beyond its steric profile, the tert-butyl group also contributes electronically to the reactivity of the molecule, albeit in a more subtle manner compared to its physical bulk. Alkyl groups are generally considered to be weakly electron-donating through two primary mechanisms: inductive effect and hyperconjugation.
The inductive effect (σ-donation) involves the polarization of the sigma bond between the alkyl group and the ester oxygen, pushing electron density towards the furan ring system. The tert-butyl group, with its three electron-donating methyl groups, is a more effective σ-donor than smaller alkyl groups like methyl or ethyl.
Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the π-system of the molecule. The tert-butyl group, with nine C-H bonds, has ample opportunity for hyperconjugative interactions. This donation of electron density can slightly increase the nucleophilicity of the furan ring, making it more reactive towards electrophiles.
Table 2: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Methyl furan-2-carboxylate |
| Ethyl furan-2-carboxylate |
Structural Elucidation and Advanced Characterization of Tert Butyl Furan 2 Carboxylate and Its Derivatives
Spectroscopic Analysis for Confirmation of Molecular Structure
Spectroscopic techniques are indispensable tools for elucidating the molecular framework of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to identify key functional groups. Advanced mass spectrometry techniques confirm the molecular weight and provide insights into the fragmentation patterns.
High-resolution ¹H and ¹³C NMR spectroscopy are powerful methods for the structural elucidation of tert-butyl furan-2-carboxylate (B1237412) and its derivatives. The chemical shifts, multiplicities, and coupling constants of the signals in both proton and carbon spectra provide a detailed map of the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a furan-2-carboxylate derivative, such as tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate, reveals characteristic signals for the furan (B31954) ring protons. For instance, the protons at the 3- and 4-positions of the furan ring typically appear as doublets with a coupling constant of approximately 3.5 Hz. In this specific derivative, these signals are observed at 6.53 ppm and 7.04 ppm, respectively. The tert-butyl group gives rise to a sharp singlet at around 1.60 ppm, integrating to nine protons. The chemical shifts of the furan protons are influenced by the substituents on the ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the aforementioned derivative, the carbonyl carbon of the tert-butyl ester group appears at approximately 157.2 ppm. The quaternary carbon of the tert-butyl group is observed around 82.3 ppm, while the methyl carbons of this group resonate at about 28.2 ppm. The carbons of the furan ring exhibit signals in the aromatic region, with the C-2 and C-5 carbons appearing at approximately 138.3 ppm and 145.9 ppm, respectively, and the C-3 and C-4 carbons at around 117.2 ppm and 117.7 ppm.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent compound, tert-butyl furan-2-carboxylate, based on data from similar structures and general principles.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 (furan) | ~6.5 | ~112 |
| H4 (furan) | ~7.2 | ~118 |
| H5 (furan) | ~7.6 | ~146 |
| C2 (furan) | - | ~145 |
| C5 (furan) | - | ~146 |
| C=O | - | ~158 |
| C(CH₃)₃ | - | ~81 |
| C(CH₃)₃ | ~1.6 | ~28 |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.
A strong absorption band is consistently observed in the region of 1715-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The exact position of this band can be influenced by conjugation with the furan ring. The C-O stretching vibrations of the ester group typically give rise to two bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.
The furan ring itself presents several characteristic bands. The C-H stretching vibrations of the aromatic furan ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the furan ring typically result in absorptions in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is usually observed around 1100-1200 cm⁻¹.
For a substituted derivative like tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate, additional characteristic peaks are present. For example, a sharp peak around 3289 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne, and a peak at 2129 cm⁻¹ is indicative of the C≡C stretching vibration. The sulfonyl group (SO₂) in the tosyl moiety gives rise to strong absorptions around 1375 cm⁻¹ and 1173 cm⁻¹.
The table below outlines the principal IR absorption bands for this compound and a representative derivative.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) ** | tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate (Observed, cm⁻¹) ** |
| Furan C-H | Stretching | 3100-3150 | - |
| Aliphatic C-H | Stretching | 2950-3000 | 2988 |
| C≡C-H | Stretching | - | 3289 |
| C≡C | Stretching | - | 2129 |
| C=O (Ester) | Stretching | 1715-1725 | 1722 |
| Furan C=C | Stretching | 1500-1600 | 1516 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | - | 1375 & 1173 |
| Ester C-O | Stretching | 1100-1300 | 1307, 1137 |
| Furan C-O-C | Stretching | 1000-1200 | 1010 |
Advanced mass spectrometry (MS) techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are crucial for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives.
For this compound, the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (168.19 g/mol ). A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, which would result in a prominent peak corresponding to furan-2-carboxylic acid. Another characteristic fragmentation is the loss of the tert-butyl radical (•C(CH₃)₃), leading to the formation of the furoyl cation.
In the case of more complex derivatives, such as tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate, field desorption mass spectrometry (FD-MS) has been used, showing a molecular ion peak [M]⁺• at m/z 461.0, confirming the molecular weight of the compound. rsc.org
The following table outlines the expected and observed key mass spectral fragments for this compound and a derivative.
| Compound | Ion | m/z (Expected/Observed) | Fragment Lost |
| This compound | [M]⁺• | 168 | - |
| [M - C₄H₈]⁺• | 112 | Isobutylene | |
| [M - •C(CH₃)₃]⁺ | 111 | tert-butyl radical | |
| [C₄H₉]⁺ | 57 | Furan-2-carboxylate radical | |
| [C₄H₈]⁺• | 56 | Furan-2-carboxylic acid | |
| tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate | [M]⁺• | 461.0 | - |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While this compound is likely a liquid at room temperature, precluding routine single-crystal X-ray analysis, this technique has been successfully applied to its solid derivatives.
For example, the crystal structure of tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate has been determined. rsc.org This analysis revealed that the alkynylfurancarboxylic ester unit is essentially planar. The dihedral angle between the furan ring and the adjacent aniline (B41778) ring was found to be 33.53°. In the crystal lattice, the molecules are connected via van der Waals interactions. Such detailed structural information is invaluable for understanding intermolecular interactions and the solid-state packing of these molecules.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of their synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for these purposes due to its high resolution and ability to identify components based on their mass spectra.
GC-MS is a powerful tool for analyzing the product mixture of a reaction, providing a detailed profile of the components present. In the synthesis of furan-2-carboxylate esters, GC-MS can be used to monitor the conversion of the starting materials, such as furan-2-carboxylic acid, and the formation of the desired ester product. It can also identify any side products or unreacted starting materials.
For instance, in the esterification of furan-2-carboxylic acid, the reaction mixture can be sampled at different time points and analyzed by GC-MS. The resulting chromatogram would show peaks corresponding to the starting acid, the alcohol (in this case, tert-butanol (B103910) or a related precursor), and the this compound product. The identity of each peak can be confirmed by its mass spectrum, which serves as a molecular fingerprint. By comparing the peak areas, the relative amounts of each component can be determined, allowing for the optimization of reaction conditions to maximize the yield of the desired product. The purity of the final isolated product can also be definitively established by ensuring the absence of impurity peaks in the GC chromatogram.
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for qualitatively monitoring the progress of chemical reactions involving this compound. libretexts.orgresearchgate.net Its simplicity, speed, and low cost make it an indispensable tool in synthetic organic chemistry for observing the consumption of starting materials and the formation of products. libretexts.orgchemistryhall.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.eduutexas.edu
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside reference spots of the starting materials (e.g., furan-2-carboxylic acid and a tert-butyl source) and, if available, the pure product, this compound. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent ascends the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.comwisc.edu
The progress of the reaction is visualized, often under UV light if the compounds are UV-active, by observing the changes in the spotting lane corresponding to the reaction mixture over time. umich.edu At the beginning of the reaction, a spot corresponding to the starting material will be prominent. As the reaction proceeds, the intensity of the starting material spot diminishes, while a new spot, corresponding to the product, appears and intensifies. youtube.com The reaction is generally considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. chemistryhall.com Different compounds will have different Rf values in a given solvent system. For instance, in the synthesis of a N-(2,2-diphenylethyl)furan-2-carboxamide from furan-2-carbonyl chloride, the formation of the product was confirmed by TLC, which showed a spot with an Rf value of 0.5 in a 1:2 petroleum ether/diethyl ether solvent system. mdpi.com By comparing the Rf value of the newly formed spot in the reaction mixture with that of a pure standard, the identity of the product can be preliminarily confirmed. researchgate.net
The following table illustrates hypothetical TLC data for monitoring the synthesis of a this compound derivative.
| Compound | Function | Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |
| Furan-2-carboxylic acid | Starting Material | 0.15 | Spot diminishes over time |
| This compound | Product | 0.60 | Spot appears and intensifies |
| Reaction Mixture (t=0h) | Analysis | 0.15 | Intense starting material spot |
| Reaction Mixture (t=2h) | Analysis | 0.15, 0.60 | Spots for both starting material and product visible |
| Reaction Mixture (t=5h) | Analysis | 0.60 | Only product spot is visible |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a cornerstone technique for confirming the purity and empirical formula of a newly synthesized compound. This destructive method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample, which are then compared against the theoretically calculated values based on the compound's proposed molecular formula.
For the parent compound, this compound, the molecular formula is C₉H₁₂O₃. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's stoichiometric composition and purity.
Table 4.4.1: Theoretical Elemental Composition of this compound (C₉H₁₂O₃)
| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 64.27 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.19 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 28.54 |
| Total | 168.192 | 100.00 |
This analytical method is equally crucial for verifying the structure of more complex derivatives. For instance, the elemental composition of tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate was determined to validate its synthesis. nih.gov The experimental findings were in excellent agreement with the calculated values for its molecular formula, C₂₆H₂₃NO₅S. nih.gov
Table 4.4.2: Elemental Analysis Data for a this compound Derivative (C₂₆H₂₃NO₅S)
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 67.66 | 67.43 |
| Hydrogen (H) | 5.02 | 4.93 |
| Nitrogen (N) | 3.03 | 3.01 |
| Sulfur (S) | 6.95 | 6.67 |
The slight deviation between the calculated and found values is within acceptable experimental error, thus confirming the assigned stoichiometric formula of the derivative. nih.gov
Computational and Theoretical Studies of Tert Butyl Furan 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of tert-butyl furan-2-carboxylate (B1237412). These methods solve approximations of the Schrödinger equation to determine the electronic energy and wave function of the molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. ijsr.net In DFT, the total energy of the system is expressed as a functional of the electron density. ijsr.net This approach is widely used to investigate the structural, electronic, and optical properties of furan-containing compounds. researchgate.net
For systems related to tert-butyl furan-2-carboxylate, DFT calculations, particularly using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP), have proven effective. researchgate.netresearchgate.net These methods are employed to perform geometry optimization, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net An analysis of the condensed Fukui functions using DFT can also be performed to understand how a furan (B31954) derivative might interact with other chemical species and to predict its reactive sites. mdpi.com
Table 1: Common DFT Functionals and Basis Sets in Computational Studies of Furan Derivatives
| Methodology | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is known for its reliability in predicting molecular geometries and energies. | Geometry optimization, vibrational frequency analysis, electronic properties. researchgate.net |
| wB97XD | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying systems with non-covalent interactions. | Calculation of torsional barriers and interaction energies. nih.gov |
| 6-31G(d,p) | A Pople-style basis set of double-zeta quality that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). | Standard basis set for geometry optimizations and frequency calculations on organic molecules. researchgate.net |
| cc-pVDZ | A correlation-consistent basis set of double-zeta quality, designed to systematically converge towards the complete basis set limit. | Higher-accuracy energy calculations. nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without the use of experimental parameters. ijsr.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. ijsr.net
Ab initio calculations serve as a benchmark for other methods and are used when high accuracy is paramount. ijsr.net For instance, the HF method can be used alongside DFT to compare and validate results for molecular structure and vibrational frequencies. researchgate.net While computationally intensive, post-Hartree-Fock methods are invaluable for obtaining precise electronic energies, which are crucial for accurately predicting reaction barriers and the relative stabilities of different molecular conformations. ucsb.edu
Molecular Geometry and Conformational Analysis
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Theoretical methods are instrumental in exploring its potential energy surface to identify stable conformers and the energy barriers that separate them.
The ester group in furan-2-carboxylates is subject to rotational isomerism around the single bond connecting the furan ring to the carbonyl carbon. This rotation gives rise to two primary planar conformers: syn-s-trans and anti-s-trans. rsc.org In the syn conformer, the furan ring's oxygen atom is on the same side of the C–C bond as the carbonyl oxygen, whereas in the anti conformer, they are on opposite sides. rsc.orgrsc.org
Computational studies on related molecules like 2-formylfuran show that the relative stability of these conformers is determined by a delicate balance of electrostatic interactions and steric effects. rsc.org Theoretical calculations can accurately predict the energy difference between these conformers and the height of the torsional barrier for their interconversion. rsc.org The bulky tert-butyl group introduces further steric considerations, potentially influencing the preferred conformation and the barrier to rotation. The barrier to rotation of a tert-butyl group itself can be significant, sometimes exceeding 20 kcal/mol in sterically hindered systems. nih.gov
Table 2: Rotational Isomers of the Furan-2-Carboxylate Group
| Conformer | Description | Relative Stability Factor |
|---|---|---|
| syn-s-trans | The furan oxygen and carbonyl oxygen are cis with respect to the exocyclic C-C bond. | Often the more stable conformer due to favorable electrostatic interactions. rsc.org |
| anti-s-trans | The furan oxygen and carbonyl oxygen are trans with respect to the exocyclic C-C bond. | Generally higher in energy than the syn conformer. rsc.orgrsc.org |
While this compound lacks a hydrogen bond donor, its oxygen atoms—one in the furan ring and two in the ester group—can act as hydrogen bond acceptors. Computational studies on furan and its derivatives have explored their capacity to form intermolecular hydrogen bonds. researchgate.net For example, research on various furan-2-carboxamide derivatives shows that the carbonyl moiety and other functional groups can participate in hydrogen bonding, which influences their biological activity. researchgate.netnih.gov
Theoretical models can quantify the strength of these potential interactions with hydrogen-bond-donating molecules, such as water or alcohols. These calculations help in understanding the solvation properties of the compound and its ability to interact with biological receptors or other molecules in a condensed phase. The formation of a hydrogen bond between the C7–OH group of certain benzo[b]furan derivatives and protein residues has been demonstrated through molecular docking studies. nih.gov
Reactivity and Stability Predictions
Reactivity can be predicted using several descriptors derived from quantum chemical calculations:
Frontier Molecular Orbitals (FMOs): The energies and distributions of the HOMO and LUMO are critical indicators of reactivity. The HOMO region suggests the site of electrophilic attack, while the LUMO region indicates the site for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is also a measure of the molecule's chemical stability and kinetic reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, susceptible to electrophiles) and electron-poor (positive potential, susceptible to nucleophiles) regions.
Fukui Functions: These local reactivity descriptors are used to predict which atoms within a molecule are most likely to undergo a nucleophilic or electrophilic attack. mdpi.com
By calculating these properties for this compound, a detailed picture of its chemical behavior can be constructed, guiding synthetic applications and explaining its interaction with other reagents.
Table 3: Theoretical Reactivity Descriptors
| Descriptor | Information Provided | Predicted Reactivity Site for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, likely to act as an electron donor. | Typically localized on the electron-rich furan ring. |
| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons. | Often associated with the carbonyl carbon and the furan ring. |
| MEP | Molecular Electrostatic Potential; maps the electrostatic potential onto the electron density surface. | Negative potential expected around the carbonyl and furan oxygens; positive potential near hydrogens. |
Spectroscopic Property Simulations
This section is intended to focus on the computational prediction of the spectroscopic properties of this compound, which can be compared with experimental data for validation.
UV-Visible Absorption Spectra SimulationsTime-Dependent Density Functional Theory (TD-DFT) is a common method for simulating the electronic absorption spectra of molecules, which correspond to the transitions of electrons from lower to higher energy orbitals upon absorption of UV-Visible light. A simulated UV-Vis spectrum for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insights into the molecule's chromophoric properties.
Currently, there is a scarcity of published research that specifically details these computational and theoretical analyses for this compound. As such, the generation of a thorough and scientifically accurate article with the requisite data tables and detailed findings is not possible at this time. The scientific community awaits further research in this area to enable a complete computational characterization of this compound.
Applications of Tert Butyl Furan 2 Carboxylate in Advanced Materials and Catalysis
Role as Building Blocks in Polymer Chemistry
The furan (B31954) ring is a key bio-based structural motif explored in polymer science for creating alternatives to petroleum-derived materials. Furan esters, in particular, are investigated as monomers for polyesters and as performance-enhancing additives.
Monomer or Co-Monomer in Furan-Based Polymer Synthesis
While esters of 2,5-furandicarboxylic acid (FDCA) have been extensively studied as monomers for producing high-performance bioplastics like poly(ethylene furanoate) (PEF), the direct use of monofunctional esters like tert-butyl furan-2-carboxylate (B1237412) as a primary monomer in polymerization is not widely documented. Its role is more pronounced as a chemical intermediate or a modifying agent.
In the broader context of furan-based polymers, diesters such as dimethyl 2,5-furandicarboxylate are common starting points for polycondensation reactions. For instance, novel copolyesters have been synthesized using dimethyl 2,2'-bifuran-5,5'-dicarboxylate, derived from furfural (B47365), showcasing the versatility of furan-based diacid esters in creating high-performance bioplastics with tunable properties.
Plasticizer Applications for Polymeric Materials
Furan-based esters have emerged as promising bio-based alternatives to traditional phthalate (B1215562) plasticizers in polymer formulations, particularly for poly(vinyl chloride) (PVC). These compounds enhance flexibility by lowering the material's glass transition temperature (Tg). Research has focused on furan diesters, which show good compatibility and performance. For example, esters derived from 2,5-furandicarboxylic acid have demonstrated plasticizing effects comparable to commercial phthalates. nih.gov
Studies on compounds like di-n-butyl furan-2,5-dicarboxylate (B1257723) (2,5-DBF) and di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) have provided insight into the structure-property relationships of furanic plasticizers. Their performance is often compared against the industry standard di(2-ethylhexyl) phthalate (DEHP) or its alternatives like di(2-ethylhexyl) terephthalate (B1205515) (DEHT). nih.gov The effectiveness of these plasticizers is measured by the reduction in the Tg of the PVC blend. While specific data for tert-butyl furan-2-carboxylate is not detailed, the performance of analogous butyl furan esters provides a strong indication of the potential of this class of molecules.
| Plasticizer (50 phr) | Polymer Matrix | Glass Transition Temperature (Tg) | Reference |
|---|---|---|---|
| None (Rigid PVC) | PVC | ~82 °C | acs.org |
| Di-n-butyl furan-2,5-dicarboxylate (2,5-DBF) | PVC | 20.8 °C | acs.org |
| Di-n-butyl furan-2,3-dicarboxylate (2,3-DBF) | PVC | 32.8 °C | acs.org |
| Di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) | PVC | 19.2 - 23.8 °C | nih.gov |
Synthesis of Optoelectronic Materials from Furan Esters
The furan heterocycle is an attractive component in the design of conjugated organic materials for electronic applications due to its electron-rich nature and rigid, planar structure. It is considered a bio-based alternative to the more common thiophene (B33073) ring. ntu.edu.sg Furan-containing polymers have been successfully incorporated into organic solar cells and other electronic devices. lbl.gov
Furan esters serve as key intermediates in the synthesis of these advanced materials. ntu.edu.sg For example, furan-containing low band-gap polymers such as PDPP2FT have been designed and synthesized for use in bulk heterojunction solar cells. lbl.gov The synthesis of these materials often involves coupling reactions where the furan ring, derived from precursors like furan carboxylates, is integrated into the polymer backbone. These materials exhibit promising optoelectronic properties, including high power conversion efficiencies. lbl.gov
| Furan-Containing Polymer | Key Structural Units | Application | Achieved Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| PDPP2FT | Diketopyrrolopyrrole (DPP) and Furan | Organic Solar Cells | Up to 5.0% | lbl.gov |
| Furan-EDOT Copolymers | Furan and Ethylenedioxythiophene (EDOT) | Electrochromic Devices | Enhanced redox stability and electrochromic performance |
Precursor in the Synthesis of Complex Organic Architectures
The furan ring in this compound can be chemically transformed, making it a valuable precursor for constructing more elaborate molecular structures, including spirocycles and functionalized ligands for coordination chemistry.
Incorporation into Spirocyclic Systems
The furan moiety is a versatile precursor for building complex heterocyclic systems, including spirooxindoles, which are important scaffolds in medicinal chemistry. Synthetic strategies have been developed that utilize furan derivatives to construct these intricate three-dimensional structures. rsc.org Palladium-catalyzed intramolecular cyclization of furan-containing substrates is one such effective method for creating the spiro-center. rsc.org In these reactions, the furan ring acts as a latent element that, under catalytic conditions, undergoes arylation to form the spirocyclic core. This approach highlights the utility of furan derivatives as synthons for architecturally complex molecules.
Derivatization for Terpyridine Functionalization
A significant application of furan derivatives is in the synthesis of functionalized terpyridines, which are crucial ligands in coordination chemistry and materials science. The "furan pathway" is an established and environmentally conscious method for preparing terpyridine carboxylic acids. nih.govresearchgate.net In this protocol, the furan ring serves as a masked carboxylic acid group.
The synthesis involves first attaching a furan moiety to a pyridine (B92270) precursor, which is then used to construct the full terpyridine ligand. In a subsequent step, the stable furan ring is subjected to strong oxidation, typically with potassium permanganate, which cleaves the ring to unmask a carboxylic acid function. nih.gov This method avoids the use of more hazardous reagents that are common in other synthetic routes and leverages a bio-based starting material like furfural. researchgate.net The resulting carboxylic acid can then be esterified if desired.
| Stage | Description | Key Reagents/Process | Reference |
|---|---|---|---|
| 1 | Synthesis of Furan-Functionalized Pyridine | Condensation of a 2-acetylpyridine (B122185) derivative with furfuraldehyde. | nih.govresearchgate.net |
| 2 | Construction of Terpyridine Ligand | Assembly of the furan-functionalized pyridine into the terpyridine structure. | nih.govresearchgate.net |
| 3 | Oxidative Cleavage of Furan Ring | Oxidation of the furan ring using an agent like KMnO₄ to form a carboxylic acid. | nih.gov |
Catalytic Applications and Ligand Design of this compound
While direct applications of this compound as a catalyst or a standalone ligand are not extensively documented in scientific literature, its structural framework serves as a valuable precursor in the synthesis of more complex molecules that participate in catalytic transformations. The furan ring and the carboxylate group offer functional handles for elaboration into sophisticated ligand architectures or substrates for catalytic reactions.
Research has shown that derivatives of this compound can act as substrates in significant catalytic processes. For instance, a complex derivative, tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate, has been synthesized and utilized as a substrate in rhodium-catalyzed [2+2+2] cycloaddition reactions. This transformation is a powerful method for the construction of complex carbocyclic and heterocyclic systems. In this context, the furan-2-carboxylate moiety is an integral part of the substrate that undergoes the catalytic cycloaddition.
The design of ligands for catalysis often involves the strategic placement of donor atoms and bulky substituents to control the steric and electronic environment around a metal center. The furan-2-carboxylate structure provides a platform for such modifications. The furan ring can be functionalized at various positions, and the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups capable of coordinating to metal ions.
Although specific examples of ligands derived directly from this compound are not prevalent, the broader class of furan-containing ligands is known in coordination chemistry. These ligands can coordinate to transition metals through the oxygen atom of the furan ring or through other donor groups appended to the ring. The tert-butyl group, being sterically demanding, can influence the coordination geometry and the accessibility of the catalytic active site.
The following table summarizes a key catalytic reaction involving a derivative of this compound.
| Substrate | Catalyst | Reaction Type | Product Type |
| tert-Butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate | Rhodium complex | [2+2+2] Cycloaddition | Carbolines and Indolothiopyranes |
This example underscores the role of the this compound scaffold in presenting reactive functionalities for sophisticated catalytic transformations. The development of new catalysts and ligands is a continuous effort in chemical research, and the versatile structure of this compound makes it a potentially useful building block for the design of future catalytic systems.
Conclusion and Future Research Perspectives on Tert Butyl Furan 2 Carboxylate
Summary of Current Research Landscape
Tert-butyl furan-2-carboxylate (B1237412) is a heterocyclic compound characterized by a furan (B31954) ring substituted with a tert-butyl ester group at the second position. nih.gov The current body of scientific literature primarily positions this compound as a versatile intermediate and building block in organic synthesis rather than an end-product with direct applications. nih.govbiosynth.com Its utility is largely derived from the chemical properties of its constituent parts: the aromatic furan ring, which can undergo various substitution and ring-opening reactions, and the tert-butyl ester group, which serves as a bulky protecting group for the carboxylic acid functionality. nih.govorganic-chemistry.org
Research has demonstrated its role as a key intermediate in the synthesis of more complex molecules, such as isoperlolyrine. nih.gov Furthermore, its derivatives are employed in sophisticated chemical reactions, including C–H arylation and transamidation, highlighting its value in constructing elaborate molecular architectures. mdpi.com The tert-butyl group enhances lipophilicity and can act as a steric shield, influencing the reactivity and stability of the molecule. hyphadiscovery.com While specific studies on tert-butyl furan-2-carboxylate are not exhaustive, the broader research on furan derivatives provides a solid foundation for understanding its potential. The furan core is a well-established structural motif in numerous natural products and biologically active compounds, suggesting a rich chemical space for exploration. nih.gov
Unexplored Avenues in Synthetic Methodologies and Chemical Transformations
Regarding its chemical transformations, the reactivity of the furan ring in this specific ester has not been fully mapped. Future research could focus on:
Selective Functionalization: Developing protocols for selective C-H functionalization at other positions on the furan ring (C3, C4, C5) while the C2 position is occupied by the bulky ester.
Ring-Opening Reactions: Investigating controlled oxidative or reductive ring-opening reactions to yield valuable acyclic synthons, which are useful in polymer and materials science.
Diels-Alder Cycloadditions: Although furan itself can act as a diene, the influence of the tert-butyl ester on its reactivity in [4+2] cycloadditions is an area ripe for investigation, potentially leading to novel bicyclic structures. mdpi.com
Photochemical Reactions: The response of the molecule to photochemical stimuli is largely unknown and could lead to unique transformations and molecular rearrangements.
The table below outlines potential areas for synthetic exploration.
| Research Area | Potential Focus | Desired Outcome |
| Novel Synthesis | One-pot synthesis from furfural (B47365); Enzymatic esterification | Increased efficiency, sustainability, and yield |
| Selective C-H Functionalization | Catalytic activation of C3, C4, or C5 positions | Access to new polysubstituted furan derivatives |
| Controlled Ring-Opening | Oxidative cleavage with selective catalysts | Generation of valuable linear synthons |
| Cycloaddition Chemistry | Diels-Alder reactions with various dienophiles | Creation of complex bicyclic and polycyclic scaffolds |
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of this compound, thereby guiding experimental work and accelerating discovery. While specific computational studies on this molecule are sparse, methodologies applied to similar furanic systems can be readily adapted. Density Functional Theory (DFT) and more sophisticated wave function theories like CASPT2 can be employed to understand its electronic structure, stability, and reactivity. researchgate.net
Key areas for future computational investigation include:
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for potential transformations, such as electrophilic substitution or cycloaddition, to predict regioselectivity and kinetic feasibility.
Spectroscopic Prediction: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic transitions involved. researchgate.net
Solubility Modeling: Predicting the solubility of this compound and its derivatives in various solvents, which is crucial for reaction optimization and purification. Thermodynamic models like the van't Hoff and Apelblat equations have been successfully used for the parent furan-2-carboxylic acid and could be extended to its esters. researchgate.net
Excited State Dynamics: Simulating the behavior of the molecule in its excited states could uncover potential photochemical applications and degradation pathways. Surface hopping dynamics simulations, for example, can reveal the decay pathways of excited states, indicating the molecule's stability under irradiation. researchgate.net
The following table summarizes promising computational approaches.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, activation barriers, regioselectivity |
| CASPT2 | Excited States | Vertical transition energies, photochemical stability |
| Thermodynamic Models | Physical Properties | Solubility in various mono and binary solvent systems |
| Molecular Dynamics (MD) | Material Properties | Conformation, interaction with polymer matrices |
Emerging Applications in Green Chemistry and Sustainable Materials
The furan-2-carboxylate scaffold is a cornerstone in the development of bio-based polymers. Furan-2,5-dicarboxylic acid (FDCA), derived from renewable biomass, is a leading monomer for producing polyethylene (B3416737) furanoate (PEF), a promising and sustainable alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). researchgate.netstanford.edursc.org
This compound can play a significant role in this green chemistry landscape. One of the key feedstocks for FDCA is 2-furoic acid, which is produced from furfural derived from non-edible lignocellulosic biomass. stanford.edursc.org The tert-butyl ester can be envisioned as a protected or activated form of 2-furoic acid in novel synthetic routes to FDCA and other valuable furan-based monomers. For example, C-H carboxylation, a green method that utilizes CO2, can convert 2-furoic acid derivatives into FDCA, and the tert-butyl ester could be explored as a substrate in similar catalytic systems. stanford.edursc.org
Emerging applications could focus on:
Monomer Synthesis: Using this compound as a starting material for functionalized furanic monomers, which can then be polymerized to create specialty polymers with tailored properties such as enhanced thermal stability or specific barrier properties.
Bio-based Plasticizers: The lipophilic nature imparted by the tert-butyl group makes furan-2-carboxylate derivatives potential candidates for bio-based plasticizers, replacing phthalates in PVC and other polymers.
Sustainable Solvents: Furanic compounds are being investigated as green solvents, and the physicochemical properties of this compound could be evaluated for such applications.
The connection to sustainable polymers represents a significant future research direction, positioning this compound as a valuable link in the value chain from inedible biomass to high-performance, recyclable materials. mdpi.comunive.it
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl Furan-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The esterification of Furan-2-carboxylic acid with tert-butanol under acid catalysis (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is a common approach. Optimal conditions include refluxing in anhydrous dichloromethane or toluene with a Dean-Stark trap to remove water, improving yields by driving the equilibrium . Purity is typically confirmed via H NMR (e.g., tert-butyl proton singlet at δ 1.4–1.5 ppm) and HPLC (>95% purity).
- Data Consideration : Contradictions in yield (e.g., 60–85% across studies) may arise from residual moisture or incomplete acid removal. Drying agents (e.g., molecular sieves) and post-synthesis aqueous washes (NaHCO) mitigate this .
Q. How is this compound characterized spectroscopically, and what analytical pitfalls exist?
- Methodology :
- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm and furan ring C-O-C absorption at ~1250 cm.
- NMR : C NMR should show the carbonyl carbon at ~165 ppm and tert-butyl carbons at ~28 ppm (CH) and ~80 ppm (quaternary C).
Advanced Research Questions
Q. What strategies optimize regioselective functionalization of the furan ring in this compound?
- Methodology :
- Electrophilic Substitution : Use directing groups (e.g., tert-butyl ester) to favor substitution at the 5-position. For example, nitration with HNO/HSO at 0°C yields 5-nitro derivatives.
- Protection-Deprotection : Transient protection of the ester (e.g., silylation) enables selective lithiation at the 3-position for coupling reactions .
- Data Analysis : Conflicting regioselectivity reports (e.g., 5- vs. 3-substitution) may stem from solvent polarity or catalyst choice. Computational modeling (DFT) helps rationalize electronic effects .
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodology : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh) catalysis often requires elevated temperatures (80–100°C) due to steric bulk. Compare turnover frequencies (TOF) with non-bulky esters (e.g., methyl) to quantify steric effects.
- Contradictions : Lower yields in Sonogashira reactions (vs. Stille couplings) suggest sensitivity to alkyne coordination geometry. X-ray crystallography of Pd intermediates clarifies steric constraints .
Q. What are the thermal stability thresholds of this compound under catalytic conditions?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~180°C. In catalytic hydrogenation (H, Pd/C), monitor pressure and temperature to avoid tert-butyl cleavage (observed via GC-MS degradation products at >120°C) .
- Data Gaps : Conflicting reports on stability in oxidative environments (e.g., ozonolysis) necessitate controlled studies with in situ FTIR monitoring .
Experimental Design & Data Interpretation
Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Batch Variability : Test commercial vs. in-house synthesized batches for impurities (e.g., residual tert-butanol via GC).
- Assay Conditions : Compare IC values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific toxicity .
Q. What computational methods predict the reactivity of this compound in drug design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
